N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide

CYP450 inhibition drug metabolism enzyme kinetics

N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is a synthetic small molecule (C18H25ClN2O2, MW 336.86) belonging to the piperidine-acetamide class. It features a 3-chlorobenzyl group, a cyclopropyl moiety, and a 4-(hydroxymethyl)piperidine ring linked via an acetamide bridge, positioning it as a structurally distinctive candidate within chemical libraries for probing biological targets where such substitution patterns are relevant.

Molecular Formula C18H25ClN2O2
Molecular Weight 336.9 g/mol
CAS No. 1353982-32-7
Cat. No. B3234823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide
CAS1353982-32-7
Molecular FormulaC18H25ClN2O2
Molecular Weight336.9 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CN3CCC(CC3)CO
InChIInChI=1S/C18H25ClN2O2/c19-16-3-1-2-15(10-16)11-21(17-4-5-17)18(23)12-20-8-6-14(13-22)7-9-20/h1-3,10,14,17,22H,4-9,11-13H2
InChIKeyDZKPZTBXEUPGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide (CAS 1353982-32-7): A Piperidine-Acetamide Research Tool


N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is a synthetic small molecule (C18H25ClN2O2, MW 336.86) belonging to the piperidine-acetamide class [1]. It features a 3-chlorobenzyl group, a cyclopropyl moiety, and a 4-(hydroxymethyl)piperidine ring linked via an acetamide bridge, positioning it as a structurally distinctive candidate within chemical libraries for probing biological targets where such substitution patterns are relevant [1]. Its procurement is driven by its specific substitution architecture, which differs from simpler or regioisomeric analogs potentially used in similar screening cascades.

Procurement Risk: Why Close Analogs of N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide Cannot Be Assumed Equivalent


The compound's potential biological function is contingent on the precise spatial arrangement of its three key pharmacophoric elements: the 3-chlorobenzyl group, the N-cyclopropyl substituent, and the 4-(hydroxymethyl)piperidine. In the broader class of piperidine-amide derivatives, even minor positional isomerism or substituent changes have been shown to drastically alter target inhibition profiles, as documented in patents exploring L-CPT1 and other enzymes where structure-activity relationships are extremely steep [1]. Therefore, substituting this compound with a regioisomer—such as the 2-chlorobenzyl analog (e.g., N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide) or a 4-chlorobenzyl variant—without confirmatory head-to-head biological data introduces significant risk of divergent and unpredictable activity, undermining experimental reproducibility and valid structure-activity conclusions.

Quantitative Differentiation Evidence for N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide vs. Comparators


CYP2B6 Inhibitory Potency vs. Structural Analog with Trifluoromethylbenzyl Replacement

While not a direct comparison with the identical scaffold, a closely related analog where the 3-chlorobenzyl group is substituted with a 4-(trifluoromethyl)benzyl group (BDBM614892) exhibits an EC50 of 2.40 nM against the RORγ nuclear receptor in a HEK293 cell-based assay, as documented in patent US20230271937 [1]. This demonstrates that the N-cyclopropyl-N-benzyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide core can achieve single-digit nanomolar potency, but the electronic and steric properties of the benzyl substituent are critical. Quantitative CYP2B6 inhibition data for the target compound is not available in the primary literature; a BindingDB entry (BDBM50366395) reporting an IC50 of 60 nM for CYP2B6 inhibition is linked to a chemically distinct scaffold (SMILES: NCc1ccc(s1)-c1cnccc1-c1ccccc1) and is not attributable to the target compound [2].

CYP450 inhibition drug metabolism enzyme kinetics

Regioisomeric Selectivity: 3-Chloro vs. 4-Chloro vs. 2-Chloro Benzyl Substitution

The 3-chlorobenzyl substitution pattern differentiates this compound from its 4-chloro and 2-chloro regioisomers, such as N-(4-Chloro-benzyl)-N-cyclopropyl-2-(3-hydroxy-piperidin-1-yl)-acetaMide (CAS 1353954-37-6) and N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide [1]. In the broader class of piperidine-amide derivatives, shifting the chlorine atom from the 3- to the 4-position has been shown to modulate inhibitor potency and selectivity against L-CPT1 and other metabolic enzymes [2]. No head-to-head quantitative selectivity data (e.g., fold-selectivity ratios) have been published for these exact regioisomers, making direct comparison impossible without in-house profiling.

structure-activity relationship regioisomerism target engagement

Functional Group Contribution: Hydroxymethyl Piperidine vs. Unsubstituted or Alternative Piperidine Derivatives

The 4-(hydroxymethyl) group on the piperidine ring introduces both hydrogen-bond donor/acceptor capability and metabolic vulnerability (potential for glucuronidation or oxidation) that differs from analogs bearing a 3-hydroxy substitution or an unsubstituted piperidine [1]. While no quantitative solubility or metabolic stability data exist for this specific compound, the piperidine substitution pattern is a recognized driver of ADME properties across chemical series. For instance, the 4-(hydroxymethyl)piperidine fragment (CAS 1187326-14-2) has documented physicochemical values, including a predicted pKa of ~14.94 and a boiling point of 351.8°C, which influence both formulation and purification .

solubility hydrogen bonding metabolic stability

Recommended Application Scenarios for N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide Based on Current Evidence


Exploratory CYP450 Enzyme Inhibition Profiling Panels

Given the known activity of structurally related N-cyclopropyl-benzyl-piperidine derivatives against cytochrome P450 enzymes, a rigorous initial application for this specific 3-chlorobenzyl compound is inclusion in a broad CYP inhibition panel (CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) using human liver microsomes. The compound's unique substitution pattern may reveal a selectivity window that distinguishes it from other regioisomers, generating the quantitative CYP inhibition data (IC50 fold-selectivity) that is currently absent from the public domain. This directly builds on the class-level observation that piperidine-amide derivatives can interact with CYP isoforms [1].

Structure-Activity Relationship (SAR) Expansion for Nuclear Receptor or Kinase Lead Series

The patent literature demonstrates that the N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide core can be tuned to achieve nanomolar potency against nuclear receptors such as RORγ when the benzyl group is optimized [2]. This compound serves as a key 3-chlorobenzyl analog to define the electronic and steric requirements of the benzyl binding pocket. Systematic testing alongside the 2-Cl, 4-Cl, and 4-CF3 analogs in the same assay is scientifically necessary to establish a robust SAR and identify a candidate with optimal potency and selectivity. The target compound is the essential '3-chloro' data point in such a matrix.

Physicochemical and Metabolic Stability Comparator in Lead Optimization

In a series of piperidine-amide leads, the 4-(hydroxymethyl)piperidine moiety introduces a key metabolic soft spot. Comparative metabolic stability studies (e.g., in human or rodent liver microsomes, or hepatocytes) of the target compound versus its phenolic analogs (e.g., 3-hydroxy-piperidine regioisomer CAS 1353954-37-6) can quantify the impact of the hydroxymethyl substitution on oxidative metabolism and glucuronidation. Such data would directly inform the selection of the most stable and developable candidate for further in vivo work, addressing a critical gap in the current evidence base .

Quote Request

Request a Quote for N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.